Ethyl 3-hydroxyhexanoate

Vue d'ensemble

Description

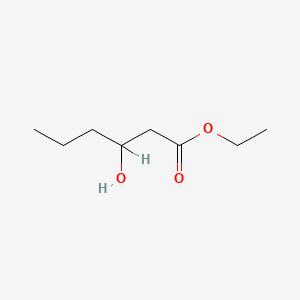

Ethyl 3-hydroxyhexanoate (C₈H₁₆O₃; CAS 2305-25-1) is a β-hydroxy ester characterized by a hydroxyl group at the third carbon of its hexanoate backbone. It is a chiral compound with two enantiomers: (R)- and (S)-configurations, though it is often used as a racemic mixture in industrial applications . This ester is notable for its fruity, citrus, and green aroma, making it a key component in flavor and fragrance formulations for foods, beverages, and cosmetics . Its molecular weight is 160.21 g/mol, and it is soluble in organic solvents but sparingly soluble in water .

Recent studies highlight its antiviral activity against Coxsackievirus B3 (CVB3), where it inhibits viral replication by targeting nonstructural proteins . Additionally, it serves as a precursor in synthesizing bioactive compounds like (+)-neopeltolide, a marine macrolide with anticancer properties .

Méthodes De Préparation

Microbial Reduction Using Baker’s Yeast

Microbial reduction of β-ketoesters represents a cornerstone in the enantioselective synthesis of ethyl 3-hydroxyhexanoate. Adapted from analogous protocols for ethyl 3-hydroxybutanoate, this method employs Saccharomyces cerevisiae (baker’s yeast) to reduce ethyl 3-oxohexanoate to its corresponding (S)-enantiomer .

Reaction Mechanism and Conditions

The reduction proceeds via NADPH-dependent ketoreductases in yeast, which selectively hydrogenate the β-keto group to a hydroxyl group. Key parameters include:

-

Substrate concentration : 0.1–0.3 M to avoid cytotoxicity.

-

Temperature : 30°C for optimal enzyme activity.

-

Co-substrate : Sucrose (20% w/v) to sustain NADPH regeneration .

A typical protocol involves incubating ethyl 3-oxohexanoate with lyophilized yeast in phosphate buffer (pH 7.0) for 48 hours. The product is extracted with ethyl acetate and purified via vacuum distillation.

Table 1: Performance Metrics of Microbial Reduction

This method achieves high enantioselectivity, making it suitable for pharmaceutical applications requiring chiral purity .

Acid-Catalyzed Esterification

Industrial-scale production often employs direct esterification of 3-hydroxyhexanoic acid with ethanol, leveraging Brønsted acid catalysts. This method is favored for its simplicity and compatibility with bulk manufacturing .

Reaction Optimization

The reaction follows a nucleophilic acyl substitution mechanism:

Critical parameters :

-

Catalyst : Sulfuric acid (1–2 mol%).

-

Molar ratio : 1:5 (acid:ethanol) to drive equilibrium.

Water removal via azeotropic distillation or molecular sieves enhances yields to 80–85%. Post-reaction purification involves neutralization, washing, and fractional distillation.

Table 2: Industrial Esterification Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 1.5 mol% H₂SO₄ | Maximizes rate |

| Reaction time | 6–8 hours | 90% conversion |

| Ethanol excess | 5:1 molar ratio | Shifts equilibrium |

This method is cost-effective but limited by racemization at elevated temperatures, necessitating stringent pH control .

Continuous Flow Synthesis

Emerging advancements in microreactor technology enable safer and more efficient synthesis of this compound, particularly for hazardous intermediates. Adapted from diazo compound syntheses, this approach minimizes thermal degradation and improves mixing efficiency .

Reactor Design and Operation

A dual-channel microreactor (PFA capillary, ID = 800 μm) facilitates:

-

Reaction zone : Ethanol and 3-hydroxyhexanoic acid are mixed with catalytic H₂SO₄.

-

Extraction zone : In-line separation using toluene removes water, shifting equilibrium.

Table 3: Flow Synthesis Parameters

| Flow rate (μL/min) | Residence time (min) | Yield (%) |

|---|---|---|

| 150 | 1.3 | 78 |

| 100 | 2.0 | 82 |

| 50 | 4.0 | 85 |

Higher residence times favor complete conversion, while integrated extraction reduces downstream purification steps .

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|

| Microbial reduction | 65–72 | High (86–90% ee) | Moderate |

| Acid-catalyzed ester | 80–85 | None | High |

| Continuous flow | 78–85 | None | High (industrial) |

-

Microbial reduction excels in chiral synthesis but requires specialized biocatalyst handling.

-

Esterification dominates bulk production due to operational simplicity.

-

Flow chemistry offers safety and efficiency for thermally sensitive intermediates .

Emerging Techniques and Innovations

Recent studies explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving 70–75% yields under mild conditions (40°C, pH 7.5). Immobilized enzymes enable catalyst reuse, reducing costs by 30–40% .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-oxohexanoic acid or 3-hexanoic acid.

Reduction: Formation of 3-hydroxyhexanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of ethyl 3-hydroxyhexanoate against Coxsackievirus B, a member of the Picornaviridae family. This virus is known to cause significant health issues, including myocarditis and meningitis, particularly in children and young adults. The findings indicate that this compound exhibits a potent antiviral effect, with a 50% effective concentration (EC50) of 1.2 μM and a cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selective index (SI) of 20.8 .

Food Industry Applications

This compound is also utilized in the food industry , primarily as a flavoring agent due to its fruity aroma reminiscent of grape and citrus. Its presence in various fruits makes it suitable for enhancing flavors in food products . The compound meets purity specifications outlined by regulatory bodies such as JECFA, ensuring its safety for consumption.

Fragrance Industry

In addition to food applications, this compound is employed in the fragrance industry . It is classified as a fragrance-grade compound and adheres to guidelines set by the International Fragrance Association (IFRA). Its pleasant scent profile makes it an attractive ingredient in perfumes and scented products .

Safety Profile

A comprehensive safety assessment has been conducted on this compound, confirming its suitability for use in consumer products. The toxicological profile indicates no known allergens or significant adverse effects when used within recommended limits .

Case Study 1: Antiviral Efficacy

A study conducted on mice infected with Coxsackievirus B demonstrated that administering this compound significantly inhibited viral replication and improved survival rates. Mice treated with 250 mg/kg of the compound showed notable weight stability compared to untreated controls, indicating a protective effect against viral-induced weight loss .

Case Study 2: Flavor Enhancement

In food product development, this compound has been incorporated into various formulations to enhance flavor profiles. Its application has been particularly successful in beverages and confectioneries, where it contributes to a more appealing sensory experience for consumers .

Mécanisme D'action

The mechanism of action of ethyl 3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the viral RNA synthesis process. This inhibition prevents the virus from multiplying and spreading within the host organism . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in reducing viral load has been demonstrated in various studies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Aroma and Flavor Profiles

Ethyl 3-hydroxyhexanoate is often compared to other esters due to overlapping sensory attributes. Key differences include:

Key Findings :

- Rice Wine Aroma: In Hongqu rice wine, this compound and palmitic acid are unique markers, differing from Yaoqu rice wine, which lacks these compounds .

Unique Roles :

- Polymer Science: As a monomer in P(3HB-co-3HHx) copolymers, it enhances material flexibility compared to pure poly(3-hydroxybutyrate) .

Activité Biologique

Ethyl 3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly its antiviral properties. This article explores the biological activity of EHX, focusing on its efficacy against viral infections, mechanisms of action, and potential applications in medicine.

Overview of this compound

This compound is a volatile compound commonly found in various fruits and used as a flavoring agent in food products. It has been identified as a promising candidate for antiviral therapy, especially against Coxsackievirus B (CVB), which is associated with several serious health conditions including viral myocarditis and dilated cardiomyopathy.

Antiviral Activity

Recent studies have demonstrated that EHX exhibits significant antiviral activity against CVB. Key findings from research include:

- Inhibition of Viral Replication : EHX was shown to inhibit CVB replication both in vitro and in vivo. The effective concentration (EC50) for viral inhibition was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was found to be 25.6 μM, resulting in a selective index (SI) of 20.8 . This indicates a favorable therapeutic window for EHX as an antiviral agent.

- Mechanism of Action : The mechanism by which EHX exerts its antiviral effects involves targeting viral RNA replication. Studies indicated that EHX significantly reduced the levels of viral RNA and proteins associated with CVB infection .

- Dose-Response Relationship : A dose-response analysis revealed that EHX inhibited CVB replication in a concentration-dependent manner without significant cytotoxicity to host cells. For instance, at concentrations as low as 500 nM, EHX still demonstrated substantial antiviral effects .

Table 1: Summary of Antiviral Activity of this compound

| Parameter | Value |

|---|---|

| EC50 (Effective Concentration) | 1.2 μM |

| CC50 (Cytotoxic Concentration) | 25.6 μM |

| Selective Index (SI) | 20.8 |

| Mechanism | Inhibition of viral RNA replication |

Study on Antiviral Efficacy

In a study published in Nature Communications, researchers investigated the antiviral properties of EHX against CVB. The study utilized HeLa cells infected with CVB and treated with varying concentrations of EHX. The results indicated:

- Significant Reduction in Cytopathic Effects : Treatment with EHX significantly suppressed CVB-induced cytopathic effects at both 24 and 48 hours post-infection (hpi), improving cell viability compared to untreated controls .

- Western Blot Analysis : Western blotting confirmed that EHX treatment led to reduced levels of the viral protein 3D, indicating effective inhibition of viral replication at the protein synthesis level .

Safety Profile

EHX is recognized as a safe food additive, which supports its potential use in therapeutic applications without significant risk of toxicity. The absence of mutagenic or clastogenic activity further enhances its profile as a candidate for drug development .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 3-hydroxyhexanoate in laboratory settings?

this compound can be synthesized via hydrolysis of ester precursors. For example, (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate undergoes hydrolysis using LiOH·H₂O in a THF/water solvent system, followed by acidification and extraction . Alternatively, chlorination of the hydroxyl group using SOCl₂ and benzotriazole in CH₂Cl₂ enables conversion to ethyl 3-chlorohexanoate, with purification via flash chromatography . These methods emphasize yield optimization and stereochemical control.

Q. How can this compound be quantified in complex matrices like food or biological samples?

Quantitative analysis often employs external calibration with ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF-MSE). Calibration curves for this compound typically span 0.0028–10.2 µg·g⁻¹, achieving detection limits (LOD) of 0.00085 µg·g⁻¹ and quantification limits (LOQ) of 0.0028 µg·g⁻¹ . Method validation includes linearity (r² ≥ 0.999) and recovery assays to address matrix effects.

Q. What safety protocols are recommended for handling this compound in laboratory environments?

this compound is classified as a skin/eye irritant (Xi hazard code). Safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid direct contact .

- Storage in sealed containers away from ignition sources .

- Immediate rinsing with water for eye/skin exposure, followed by medical consultation .

- Compliance with IFRA usage limits (≤2% in fragrance concentrates) to mitigate toxicity risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity and enzymatic interactions?

The (S)- and (R)-enantiomers exhibit distinct enzymatic reactivity. For instance, (R)-ethyl 3-hydroxyhexanoate serves as a substrate for NADP⁺-dependent 3-oxo ester reductases, which catalyze its oxidation to ethyl 3-oxohexanoate . Stereochemical specificity impacts applications in chiral synthesis and metabolic pathway studies, such as polyhydroxyalkanoate (PHA) biosynthesis .

Q. What mechanisms underlie the reported antiviral activity of this compound against Coxsackievirus B?

In vitro studies suggest this compound disrupts viral replication by inhibiting viral RNA polymerase activity or host-cell entry mechanisms. Dose-response assays (e.g., IC₅₀ determination) and comparative studies with structural analogs are critical to validate its specificity and therapeutic potential .

Q. How can researchers resolve contradictions in this compound concentration data across food and environmental studies?

Discrepancies in reported concentrations (e.g., 4.16–32.75 µg·g⁻¹ in pear cultivars) may arise from:

- Variability in extraction efficiency (e.g., solvent polarity, temperature) .

- Environmental factors (e.g., soil composition, ripening stage) affecting biosynthesis .

- Analytical method differences (e.g., GC vs. LC-MS detection limits) . Standardizing protocols and using isotopically labeled internal standards can improve reproducibility.

Q. What role does this compound play in metabolomic studies of breast cancer biomarkers?

Untargeted LC-QTOF-MS analyses identified this compound as a metabolite differentially expressed in early-stage HER-positive breast cancer. Its association with lipid metabolism pathways suggests potential as a diagnostic biomarker, though validation in larger cohorts is needed .

Q. How is this compound utilized in the synthesis of biodegradable polymers?

As a precursor for polyhydroxyalkanoates (PHAs), this compound is hydrolyzed to 3-hydroxyhexanoate monomers, which are polymerized by microbial enzymes (e.g., phaC synthase). Copolymers like P(GL-co-3HB-co-3HHx) exhibit tunable mechanical properties for biomedical applications .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

ethyl 3-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862898 | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with fruity odour | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 to 102.00 °C. @ 14.00 mm Hg | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and oils | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.976 | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2305-25-1 | |

| Record name | (±)-Ethyl 3-Hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.